molecular formula C12H18N2O B8603750 N,N-dimethyl-4-(morpholin-2-yl)benzenamine

N,N-dimethyl-4-(morpholin-2-yl)benzenamine

Cat. No.: B8603750
M. Wt: 206.28 g/mol
InChI Key: ASFKELOGBBCCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(morpholin-2-yl)benzenamine: is a chemical compound with the molecular formula C12H18N2O. It is known for its unique structure, which includes a morpholine ring attached to a benzenamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(morpholin-2-yl)benzenamine typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction and methylation steps. The general synthetic route can be summarized as follows:

    Nucleophilic Substitution: 4-chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-(morpholin-2-yl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Methylation: The resulting 4-(morpholin-2-yl)benzenamine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(morpholin-2-yl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Secondary or primary amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-4-(morpholin-2-yl)benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.

    4-morpholinoaniline: Contains a morpholine ring but lacks the dimethyl groups, affecting its reactivity and properties.

    N-methyl-4-(morpholin-2-yl)benzenamine: Similar structure but with only one methyl group, leading to different chemical behavior

Uniqueness

N,N-dimethyl-4-(morpholin-2-yl)benzenamine is unique due to its combination of a morpholine ring and dimethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-dimethyl-4-morpholin-2-ylaniline

InChI

InChI=1S/C12H18N2O/c1-14(2)11-5-3-10(4-6-11)12-9-13-7-8-15-12/h3-6,12-13H,7-9H2,1-2H3

InChI Key

ASFKELOGBBCCOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCCO2

Origin of Product

United States

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